Dual CK2/SRPK1 Inhibition vs. Single-Target SRPK1 Activity of SRPIN340
The target compound exhibits potent dual inhibition of CK2 and SRPK1, a profile that underlies its superior antiangiogenic activity compared to the single-target SRPK1 inhibitor SRPIN340, a structurally related isonicotinamide derivative. In cell-free kinase assays, the target compound inhibited CK2 with an IC50 of 0.2 µM and SRPK1 with an IC50 of 2.4 µM . In contrast, SRPIN340 inhibits SRPK1 with a Ki of 0.89 µM but shows no significant CK2 inhibition at concentrations up to 10 µM . This mechanistic difference translates into functional superiority: in ARPE-19 cells, the target compound prevented VEGF production more effectively than SRPIN340 at equimolar concentrations, an effect attributed to its dual inhibition of both SRPK1 and CK2 [1].
| Evidence Dimension | Kinase Inhibition Potency (IC50/Ki) |
|---|---|
| Target Compound Data | CK2 IC50 = 0.2 µM; SRPK1 IC50 = 2.4 µM (dual inhibitor) |
| Comparator Or Baseline | SRPIN340: SRPK1 Ki = 0.89 µM; CK2 IC50 > 10 µM (single-target SRPK1 inhibitor) |
| Quantified Difference | >50-fold selectivity for CK2 inhibition; dual vs. single-target pharmacology |
| Conditions | Cell-free kinase assay (in vitro); ARPE-19 cells for functional VEGF production assay |
Why This Matters
The dual inhibition of CK2 and SRPK1 provides a synergistic antiangiogenic effect that a single SRPK1 inhibitor cannot replicate, making this compound essential for research on pathways where both kinases are implicated.
- [1] Morooka, S., et al. (2015). Molecular Pharmacology, 88(2), 316-325. PMID: 25993998. View Source
